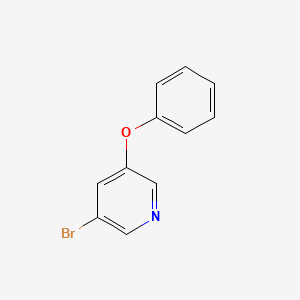

3-Bromo-5-phenoxypyridine

Vue d'ensemble

Description

The compound "3-Bromo-5-phenoxypyridine" is not directly studied in the provided papers; however, the papers do discuss various brominated pyridines and related compounds, which can offer insights into the chemical behavior and properties of brominated pyridines in general. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of brominated pyridines can be achieved through various methods, including direct bromination, halogen dance reactions, and radical decarboxylative bromination . For instance, the synthesis of 5-bromo-2,2'-bipyridine and 5,5'-dibromo-2,2'-bipyridine was reported through direct bromination of 2,2'-bipyridine hydrobromide salt and radical decarboxylative bromination of the corresponding acid chlorides . Similarly, efficient synthesis routes for brominated pyridine derivatives, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, have been described, highlighting the regioselectivity and high yields achievable with certain methodologies .

Molecular Structure Analysis

The molecular structure of brominated pyridines can be elucidated using techniques such as X-ray single-crystal diffraction, NMR spectroscopy, and theoretical studies like density functional theory (DFT) . For example, the crystal structure of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was determined, and its molecular geometry was compared with DFT calculations, showing good agreement . These studies provide valuable information on the geometry, conformation, and stabilization of brominated pyridines.

Chemical Reactions Analysis

Brominated pyridines participate in various chemical reactions, including nucleophilic substitutions and reactions with electrophiles to generate functionalized derivatives . The reactivity of bromine atoms in these compounds is crucial for further chemical manipulations, as demonstrated in the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine . The versatility of brominated pyridines as intermediates is thus highlighted by their ability to undergo different types of chemical transformations.

Physical and Chemical Properties Analysis

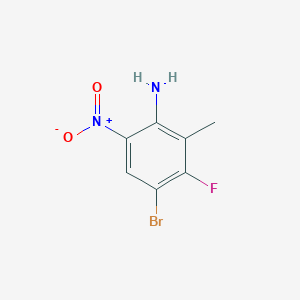

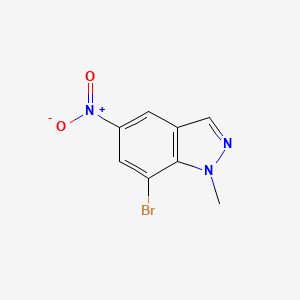

The physical and chemical properties of brominated pyridines, such as vibrational frequencies, molecular equilibrium geometry, and electronic characteristics, can be studied using spectroscopic methods and quantum mechanical calculations . For instance, the vibrational frequencies of 2-Amino-3-bromo-5-nitropyridine were obtained by DFT calculations and compared with experimental FT-IR and FT-Raman spectral data . Additionally, the molecular docking studies of 3-bromo-2-hydroxypyridine monomer and dimer as bromodomain inhibitors provide insights into the biological activity and potential pharmaceutical applications of these compounds .

Applications De Recherche Scientifique

Crystal Structure Analysis

Research on compounds related to 3-Bromo-5-phenoxypyridine, such as 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, focuses on their crystal structure. This compound, synthesized from 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine, exhibits excellent antibacterial activities. Its crystal structure was analyzed using X-ray diffraction, revealing a trans configuration about the C=N double bond and nearly coplanar benzene and pyridine rings (Wang et al., 2008).

Halogen Atom Migration

Studies on halogeno-derivatives of dihydroxypyridine, which are structurally similar to 3-Bromo-5-phenoxypyridine, explore the migration of halogen atoms during chemical reactions. For instance, chlorination of 3-bromo-2,4-dihydroxypyridine leads to 5-bromo-3-chloro-2,4-dihydroxypyridine, indicating a shift of the bromine atom from the 3-position to the 5-position (Hertog & Schogt, 2010).

Molecular Self-Assembly

Research on N-(5-bromosalicylidene)-x-aminopyridine compounds, which are related to 3-Bromo-5-phenoxypyridine, shows their role in molecular self-assembly. These compounds, obtained by condensation of 5-bromosalicylaldehyde with aminopyridine, form structures stabilized by linear intramolecular hydrogen bonds. The dihalogen C–Br⋯Br–C and halogen C–Br⋯N(Py) interactions are crucial for forming supramolecular architectures (Safin et al., 2016).

Synthesis of Complex Molecules

3-Bromo-5-phenoxypyridine derivatives are used as intermediates in the synthesis of complex molecules. For example, 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, synthesized through processes like Stille coupling, are used for preparing metal-complexing molecular rods (Schwab et al., 2002).

Photodynamic Therapy Applications

Certain derivatives of 3-Bromo-5-phenoxypyridine are investigated for their potential in photodynamic therapy for cancer treatment. Zinc phthalocyanine derivatives, characterized by their high singlet oxygen quantum yield and suitable photodegradation, exhibit properties valuable for photodynamic therapy applications (Pişkin et al., 2020).

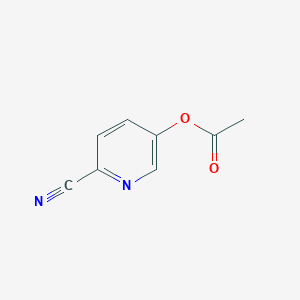

Antibacterial Activity

Novel cyanopyridine derivatives, obtained from bromo-substituted pyridine compounds, show significant antibacterial activity. These compounds, synthesized from various bromo-substituted intermediates, demonstrate their potential in antimicrobial applications (Bogdanowicz et al., 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

It is often used as a building block in the synthesis of various organic compounds, suggesting that its targets could vary depending on the specific compound it is incorporated into .

Mode of Action

As a building block in organic synthesis, its mode of action would depend on the specific reactions it undergoes to form the desired compound .

Biochemical Pathways

It is known to be used in suzuki–miyaura coupling reactions, which are widely applied in the synthesis of various organic compounds .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier .

Result of Action

As a building block in organic synthesis, its effects would depend on the specific compound it is incorporated into .

Action Environment

It is known to be stable under normal temperatures and pressures .

Propriétés

IUPAC Name |

3-bromo-5-phenoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-9-6-11(8-13-7-9)14-10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIAAKVXECVQWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631775 | |

| Record name | 3-Bromo-5-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-phenoxypyridine | |

CAS RN |

28232-63-5 | |

| Record name | 3-Bromo-5-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

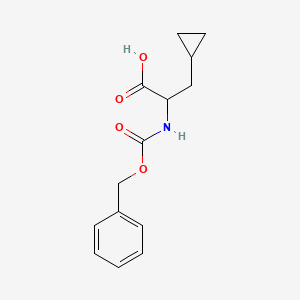

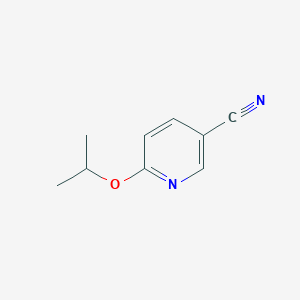

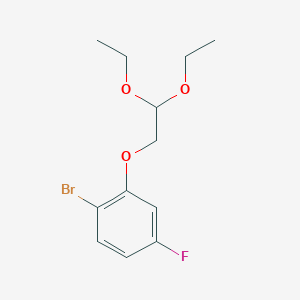

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-bromo-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride](/img/structure/B1290667.png)

![4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B1290672.png)

![3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine](/img/structure/B1290678.png)